Diisobutyl-1,4-cyclohexanebis(methylamine) dihydrochloride
Description
Diisobutyl-1,4-cyclohexanebis(methylamine) dihydrochloride is a cyclohexane-based aliphatic diamine derivative featuring two methylamine groups substituted with isobutyl moieties at the 1,4-positions of the cyclohexane ring, forming a dihydrochloride salt. These compounds are characterized by their rigid cyclohexane backbone, which confers conformational flexibility and stereochemical variability (cis/trans isomerism) . The dihydrochloride salt form enhances solubility and stability, making it suitable for applications in polymer synthesis and biomedical research .
Properties
CAS No. |
7302-86-5 |
|---|---|
Molecular Formula |
C16H36Cl2N2 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
2-methyl-N-[[4-[(2-methylpropylamino)methyl]cyclohexyl]methyl]propan-1-amine;dihydrochloride |
InChI |
InChI=1S/C16H34N2.2ClH/c1-13(2)9-17-11-15-5-7-16(8-6-15)12-18-10-14(3)4;;/h13-18H,5-12H2,1-4H3;2*1H |
InChI Key |
MDHISCUTYIDPBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNCC1CCC(CC1)CNCC(C)C.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of diisobutyl-1,4-cyclohexanebis(methylamine) dihydrochloride involves the reaction of 1,4-cyclohexanebis(methylamine) with isobutyl groups under specific conditions. The reaction typically requires a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity.
Chemical Reactions Analysis
Diisobutyl-1,4-cyclohexanebis(methylamine) dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Diisobutyl-1,4-cyclohexanebis(methylamine) dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is utilized in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diisobutyl-1,4-cyclohexanebis(methylamine) dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Melting Points of Polyamides from 1,4-Cyclohexanebis(methylamine) Isomers
| Isomer Composition | Melting Point (°C) | Key Observation | Source |
|---|---|---|---|
| High trans-isomer content | 280 | Enhanced thermal stability | |
| High cis-isomer content | 200 | Eutectic behavior in copolymers |
Table 2: Toxicity and Structural Comparison of Analogues
Key Research Findings:
Isomer-Dependent Properties : Trans isomers dominate high-performance polymer applications due to superior thermal resistance .
Halogenation Effects : Chloro/bromo derivatives exhibit distinct biological activity but require rigorous safety measures .
Copolymer Compatibility : Cyclohexanebis(methylamine) derivatives form partially isomorphous systems with aromatic diamines, minimizing melting point depression .
Biological Activity
Diisobutyl-1,4-cyclohexanebis(methylamine) dihydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound can be represented by the chemical formula . Its structure features a cyclohexane backbone with two methylamine groups, which are known to influence its biological interactions.
Neurotoxicity Studies
Inhalation studies involving cyclohexane derivatives have raised concerns regarding neurotoxic effects. Cyclohexane exposure has been linked to functional deficits in motor behavior and spatial memory in animal models. These findings highlight the importance of evaluating the neurotoxic potential of similar compounds, including diisobutyl-1,4-cyclohexanebis(methylamine) .
Case Study 1: Antibacterial Activity
A study investigated the antibacterial properties of cyclohexane derivatives against various bacterial strains. The results indicated that certain derivatives showed significant activity against Gram-positive bacteria but were less effective against Gram-negative strains. This suggests that modifications to the cyclohexane structure could enhance antibacterial efficacy .
Case Study 2: Neurobehavioral Effects
Another study assessed the neurobehavioral effects of cyclohexane inhalation in mice. The results demonstrated increased astrocyte and microglia activation in the hippocampus, correlating with functional deficits observed during behavioral tests. Although this study did not directly test diisobutyl-1,4-cyclohexanebis(methylamine), it underscores the necessity for similar evaluations given the structural analogies .
Table 1: Summary of Biological Activities of Cyclohexane Derivatives
Research Findings
The current body of research highlights several key findings regarding the biological activity of diisobutyl-1,4-cyclohexanebis(methylamine):
- Antimicrobial Activity : Similar compounds have demonstrated varying degrees of effectiveness against bacterial strains.
- Neurotoxicity : Exposure to cyclohexane and its derivatives can lead to significant neurobehavioral changes in animal models.
- Potential Applications : Given its structural properties, diisobutyl-1,4-cyclohexanebis(methylamine) may be explored further for therapeutic applications or as a lead compound in drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
